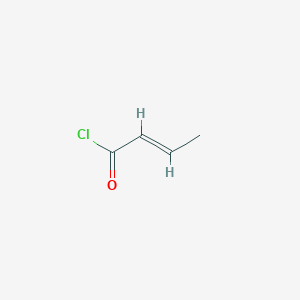
4,4-二乙氧基丁胺
描述
4,4-Diethoxybutylamine is a chemical compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 . It is a clear, colorless liquid .
Molecular Structure Analysis
The molecular structure of 4,4-Diethoxybutylamine consists of 8 carbon atoms, 19 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .
Physical And Chemical Properties Analysis
4,4-Diethoxybutylamine has a boiling point of 196°C and a density of 0.933 g/mL at 25°C . Its refractive index is 1.428 . It is miscible in water and slightly soluble in methanol . It is also sparingly soluble in chloroform .
科学研究应用
Synthesis of Heterocyclic Compounds
4,4-diethoxybutan-1-amine: is utilized in the synthesis of novel heterocyclic compounds, such as 2-hetarylpyrrolidines . These reactions often proceed under mild conditions and can yield good results without the need for metal-based catalysts. This application is significant in the development of new pharmaceuticals and materials with heterocyclic frameworks.
Organic Synthesis Intermediates
As an intermediate in organic synthesis, 4,4-diethoxybutan-1-amine is applied in various synthetic pathways . It serves as a building block for more complex molecules, demonstrating its versatility in synthetic organic chemistry.
安全和危害
4,4-Diethoxybutylamine is classified as a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and storing it in a cool, well-ventilated place .
作用机制
Target of Action
This compound is primarily used in organic synthesis , and its specific biological targets, if any, are yet to be identified.
Mode of Action
As a chemical used in organic synthesis , it likely interacts with other compounds to form new substances, but the specifics of these interactions are dependent on the particular reactions in which it is used.
Pharmacokinetics
As a compound used primarily in organic synthesis
Result of Action
It is primarily used in organic synthesis , and its effects are likely dependent on the specific reactions in which it is used.
Action Environment
The action of 4,4-diethoxybutan-1-amine can be influenced by various environmental factors. For instance, it is sensitive to air and should be stored in a dark place under an inert atmosphere at room temperature . It is also a flammable substance and should be kept away from open flames and high heat sources .
属性
IUPAC Name |
4,4-diethoxybutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLPSABXBDCMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCN)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212880 | |
| Record name | 4,4-Diethoxybutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diethoxybutylamine | |
CAS RN |
6346-09-4 | |
| Record name | 4,4-Diethoxy-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6346-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Diethoxybutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006346094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6346-09-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Diethoxybutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-diethoxybutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4-DIETHOXYBUTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/855N4XY7X8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 4,4-diethoxybutan-1-amine primarily used for in the context of the provided research papers?
A1: The research papers primarily utilize 4,4-diethoxybutan-1-amine (also known as 4-aminobutyraldehyde diethyl acetal) as a versatile building block in organic synthesis. [, , , , ] It serves as a precursor for the synthesis of various nitrogen-containing heterocycles, including pyrrolidines [, ] and indolizines. []
Q2: Can you provide an example of how 4,4-diethoxybutan-1-amine is used to synthesize a specific compound?
A2: Absolutely! In a study focused on synthesizing hygrine, a tropane alkaloid precursor, researchers utilized 4,4-diethoxybutan-1-amine as a starting material. [] They converted it to an N-methylpyrrolinium cation intermediate, which was then further reacted to obtain hygrine in a six-step synthesis with an overall yield of 25%. []
Q3: The chemical name 4,4-diethoxybutan-1-amine suggests the presence of an acetal functional group. How does this functional group impact the reactivity of the compound?
A3: You are right! The acetal group in 4,4-diethoxybutan-1-amine plays a crucial role in its reactivity. It can be easily hydrolyzed under acidic conditions to generate the corresponding aldehyde, 4-aminobutyraldehyde. [] This allows for further functionalization and cyclization reactions. For example, in the synthesis of (±)-harmacine, an acid-mediated acyl iminium ion cyclization is employed, likely involving the hydrolysis of the acetal. []
Q4: The abstract of one paper mentions the synthesis of “2-substituted pyrrolidines”. [] How is 4,4-diethoxybutan-1-amine involved in this process?
A4: 4,4-Diethoxybutan-1-amine can react with C-nucleophiles, leading to the formation of 2-substituted pyrrolidines. [] While the abstract doesn't provide specific details, it suggests that the reaction likely involves the nucleophilic attack on the intermediate iminium ion generated from 4,4-diethoxybutan-1-amine.
Q5: Are there any studies on how the structure of 4,4-diethoxybutan-1-amine relates to its reactivity or the biological activity of the compounds synthesized from it?
A5: While the provided abstracts don't delve into detailed Structure-Activity Relationship (SAR) studies, they highlight how subtle structural changes, like using 5,5-diethoxypentan-1-amine instead of 4,4-diethoxybutan-1-amine, can significantly impact reaction conditions. [] This suggests that systematic modification and investigation of similar compounds could offer valuable insights into their reactivity and biological activity.
Q6: The abstracts mention the synthesis of various heterocyclic compounds. Are there any applications for these compounds?
A6: The synthesized heterocycles, such as pyrrolidines, indolizines, and particularly the tropane alkaloid precursors, hold potential applications in medicinal chemistry. [, , ] These structural motifs are frequently encountered in various bioactive natural products and pharmaceuticals, making them attractive targets for drug discovery research.
Q7: Beyond its use in synthesizing heterocycles, are there other reported reactions involving 4,4-diethoxybutan-1-amine?
A7: Yes, 4,4-diethoxybutan-1-amine has been explored in the Kabachnik–Fields reaction for the synthesis of new acetal-containing aminophosphine oxides. [] This reaction demonstrates the versatility of this compound as a building block for various organophosphorus compounds with potential applications in different fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate](/img/structure/B145600.png)







![(1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145616.png)




